N-hexyl-4-(octanoylamino)benzamide
Description
N-Hexyl-4-(octanoylamino)benzamide is a synthetic benzamide derivative characterized by a hexyl chain attached to the benzamide nitrogen and an octanoylamino group at the para position of the aromatic ring. Benzamides are a versatile class of compounds with applications ranging from pharmaceuticals (e.g., histone deacetylase inhibitors, kinase modulators) to industrial antioxidants. The hexyl and octanoyl substituents in this compound likely enhance lipophilicity, influencing its pharmacokinetic (PK) properties and target binding compared to simpler benzamide analogs .
Properties
Molecular Formula |
C21H34N2O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-hexyl-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C21H34N2O2/c1-3-5-7-9-10-12-20(24)23-19-15-13-18(14-16-19)21(25)22-17-11-8-6-4-2/h13-16H,3-12,17H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
LKZNJKJQADPGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-4-(octanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and short reaction times .
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-hexyl-4-(octanoylamino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-hexyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Analysis
The structural uniqueness of N-hexyl-4-(octanoylamino)benzamide lies in its dual alkyl chains:
- Octanoylamino group: An eight-carbon acyl chain that may stabilize interactions with hydrophobic protein pockets.
Key analogs for comparison :
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB): Contains a hydroxamic acid group critical for HDAC inhibition and a phenylacetyl moiety .
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) : Features a chlorophenyl group and a hydroxamate for antioxidant activity .
Table 1: Structural Features
HDAC Inhibition Potential
HPAPB () is a hydroxamate-based HDAC inhibitor (HDACi) with IC50 values of 100–200 μM against HepG2 and A549 cells. The hydroxamic acid group chelates zinc in the HDAC active site, a feature absent in this compound. Without this group, the target compound is unlikely to inhibit HDAC but may interact with other targets (e.g., lipid-modifying enzymes) due to its long alkyl chains .
Antioxidant Activity
Compounds in , such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide, exhibit antioxidant properties via DPPH radical scavenging. While this compound lacks a hydroxamate group, its octanoylamino substituent could contribute to radical stabilization, though its activity is expected to be weaker compared to hydroxamate-containing analogs .
Pharmacokinetic and Toxicity Profiles
Pharmacokinetics
HPAPB exhibits a short half-life (t1/2 = 0.592 h) and follows a two-compartment model in rats. The hexyl and octanoyl groups in the target compound may prolong its half-life by increasing volume of distribution (Vd) and reducing clearance (CL), though experimental validation is needed .
Toxicity
HPAPB has an LD50 of 1.29 g/kg in mice, indicating lower acute toxicity than SAHA (LD50 = 0.77 g/kg).
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